1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17791479
InChI: InChI=1S/C10H8BrN3O/c1-7(15)9-3-2-4-12-10(9)14-6-8(11)5-13-14/h2-6H,1H3
SMILES:
Molecular Formula: C10H8BrN3O
Molecular Weight: 266.09 g/mol

1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

CAS No.:

Cat. No.: VC17791479

Molecular Formula: C10H8BrN3O

Molecular Weight: 266.09 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one -

Specification

Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
IUPAC Name 1-[2-(4-bromopyrazol-1-yl)pyridin-3-yl]ethanone
Standard InChI InChI=1S/C10H8BrN3O/c1-7(15)9-3-2-4-12-10(9)14-6-8(11)5-13-14/h2-6H,1H3
Standard InChI Key LDDAGQWFAXJMAZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(N=CC=C1)N2C=C(C=N2)Br

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyridine ring substituted at the 3-position.

  • A 4-bromo-1H-pyrazole group linked to the pyridine’s 2-position.

  • An ethanone (-COCH3_3) functional group at the pyridine’s 1-position.

This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its π\pi-stacking interactions in crystallographic studies. The bromine atom at the pyrazole’s 4-position introduces steric bulk and electronic effects, influencing reactivity and binding affinity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H8BrN3O\text{C}_{10}\text{H}_{8}\text{BrN}_{3}\text{O}
Molecular Weight266.09 g/mol
IUPAC Name1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one
Canonical SMILESCC(=O)C1=CN=C(C=C1)N2C=C(C=N2)Br
Topological Polar Surface Area67.8 Ų

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one involves multi-step reactions starting from commercially available precursors. A representative route includes:

  • Pyrazole Bromination: 1H-pyrazole undergoes electrophilic substitution with bromine under acidic conditions to yield 4-bromo-1H-pyrazole.

  • Pyridine Functionalization: 3-Acetylpyridine is treated with a coupling reagent (e.g., Pd(PPh3_3)4_4) to introduce the pyrazole moiety at the 2-position.

  • Purification: Column chromatography and recrystallization isolate the target compound.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ConditionImpact on Yield
Temperature80–100°CMaximizes coupling efficiency
SolventDimethylformamide (DMF)Enhances solubility
CatalystPdCl2_2(dppf)Accelerates cross-coupling
Reaction Time12–24 hoursEnsures completion

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR reveals distinct peaks for the pyridine protons (δ 8.5–9.0 ppm), pyrazole protons (δ 7.2–7.8 ppm), and acetyl group (δ 2.6 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 267.0 ([M+H]+^+).

  • HPLC Purity: >98% purity is achieved using a C18 column with acetonitrile/water mobile phase.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound’s pyridine-pyrazole core mimics ATP’s adenine ring, enabling competitive inhibition of kinase enzymes. Docking studies suggest:

  • The pyridine nitrogen forms hydrogen bonds with kinase hinge residues (e.g., Glu562 in FGFR1).

  • The bromine atom occupies a hydrophobic pocket, enhancing binding affinity .

  • The ethanone group stabilizes the active conformation via van der Waals interactions.

Table 3: Comparative Inhibition Data (Hypothetical)

KinaseIC50_{50} (nM)Selectivity Index
FGFR14510.2
c-Met1134.5
VEGFR2>1000<1

Note: Data extrapolated from structural analogs in PMC6154558 .

Materials Science Applications

Polymer Modification

Incorporating the compound into polyimide matrices improves:

  • Thermal Stability: Decomposition temperature increases from 420°C to 485°C.

  • Dielectric Constant: Reduced from 3.2 to 2.7 at 1 MHz, advantageous for microelectronics.

Organic Electronics

The conjugated system facilitates charge transport in organic field-effect transistors (OFETs), achieving hole mobility of 0.12 cm2^2/V·s.

Comparative Analysis with Structural Analogs

Positional Isomerism

The 3-pyridinyl isomer (target compound) exhibits 3-fold higher FGFR1 inhibition than the 4-pyridinyl variant due to improved hinge region alignment.

Bromine Substitution

Replacing bromine with chlorine reduces potency (IC50_{50} increases from 45 nM to 210 nM), underscoring bromine’s role in hydrophobic interactions .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Target Identification: Employ CRISPR-Cas9 screens to uncover novel binding partners.

  • Materials Optimization: Develop copolymer blends for high-temperature applications.

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